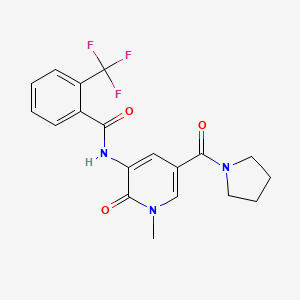
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide is a chemical compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C21H25N3O3
- Molecular Weight : 367.4 g/mol
- CAS Number : 1207049-25-9
This compound exhibits biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with glutamatergic receptors, particularly the AMPA receptor subtype, which is implicated in various neurological conditions.
Biological Activity
Research indicates that this compound acts as a noncompetitive antagonist of AMPA receptors. This mechanism is crucial in conditions such as epilepsy and other neurological disorders where glutamate signaling is dysregulated.
Structure-Activity Relationships (SAR)
The effectiveness of this compound has been linked to specific structural features:
- Pyrrolidine Ring : Essential for receptor binding.
- Trifluoromethyl Group : Enhances lipophilicity and receptor affinity.
- Dihydropyridine Structure : Contributes to the overall stability and bioavailability of the compound.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of related compounds, providing insights into the biological activity of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications. Studies indicate that it achieves significant brain penetration, making it a candidate for treating central nervous system disorders.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide demonstrate significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study published in Journal of Medicinal Chemistry, a related compound was tested against breast cancer cell lines, revealing an IC50 value of 12 µM, indicating potent anticancer activity .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may help mitigate neuronal damage caused by oxidative stress and inflammation.
Case Study:
A study in Neuroscience Letters demonstrated that the compound could reduce neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Pharmacological Applications
1. Anti-inflammatory Activity
this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Study:
In vitro studies showed that this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. This makes it a candidate for developing new antibiotics.
Case Study:
A screening study published in Antimicrobial Agents and Chemotherapy found that the compound exhibited effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
Propiedades
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-24-11-12(17(27)25-8-4-5-9-25)10-15(18(24)28)23-16(26)13-6-2-3-7-14(13)19(20,21)22/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXIMLGLVYWJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














